UCL-2190
Description
UCL-2190 is a piperidine-based compound structurally derived from ciproxifan, a histamine H3 receptor (H3R) inverse agonist. It was first synthesized in 2001 as part of efforts to optimize spacer elements and lipophilic residues in H3R ligands . The molecule retains a three-methylene spacer (spacer A) and a benzyl ether group, but its lipophilic region incorporates a tetrahydronaphthalene system instead of the keto group found in ciproxifan. This modification aimed to enhance fluorescence properties for imaging applications while maintaining H3R affinity . This compound has been studied in the context of dual-target therapies for Prader–Willi Syndrome (PWS), where its weak inhibition of histone methyltransferase G9a and potent H3R inverse agonism were explored .
Properties
Molecular Formula |
C19H27NO2 |
|---|---|
Molecular Weight |
301.43 |
IUPAC Name |
cyclopropyl(4-((5-(pyrrolidin-1-yl)pentyl)oxy)phenyl)methanone |
InChI |
InChI=1S/C19H27NO2/c21-19(16-6-7-16)17-8-10-18(11-9-17)22-15-5-1-2-12-20-13-3-4-14-20/h8-11,16H,1-7,12-15H2 |
InChI Key |
MGBJNFCSMWLGNE-UHFFFAOYSA-N |
SMILES |
O=C(C1CC1)C(C=C2)=CC=C2OCCCCCN3CCCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UCL-2190 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
UCL-2190 belongs to a class of piperidine derivatives targeting H3R. Key analogues and their distinguishing features include:
Research Findings and Mechanistic Insights
H3R vs. G9a Selectivity: this compound exhibits ~10-fold lower H3R affinity compared to ciproxifan but retains sufficient inverse agonism for therapeutic exploration . Its weak G9a inhibition (~low percentile range) contrasts with potent G9a inhibitors (e.g., UNC0642), which require a protonated heterocyclic group to interact with Asp1088 in the enzyme’s catalytic site.
Dual-Target Potential: While this compound was hypothesized to combine H3R inverse agonism and G9a inhibition for PWS therapy, its G9a activity was deemed insufficient. In contrast, certain G9a inhibitors (e.g., BIX01294) showed unexpected H3R ligand properties, suggesting a scaffold-dependent overlap in target engagement .
Critical Analysis of Limitations
- Structural Constraints : The absence of a protonatable group in this compound’s heterocycle precludes strong G9a inhibition, limiting its dual-target utility .
- Pharmacokinetic Gaps: No data on blood-brain barrier penetration or metabolic stability are available for this compound, unlike advanced H3R ligands (e.g., pitolisant) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
